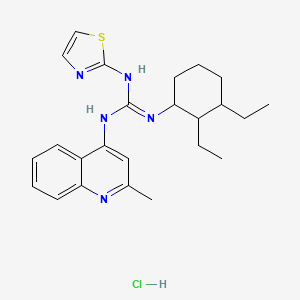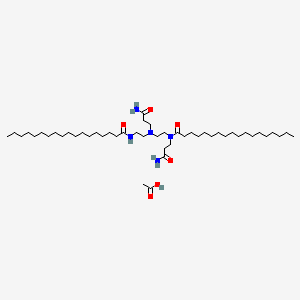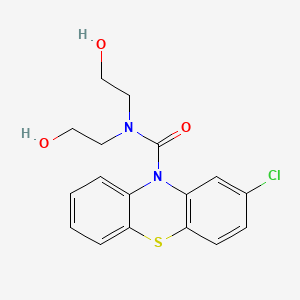
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro- is a chemical compound known for its diverse applications in various scientific fields This compound is characterized by its phenothiazine core structure, which is a tricyclic compound consisting of two benzene rings fused to a central thiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro- typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting phenothiazine with chloroacetyl chloride in the presence of a base such as pyridine.
Bis(2-hydroxyethyl) Substitution: The final step involves the substitution of the carboxamide group with bis(2-hydroxyethyl)amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting signal transduction pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound with a similar core structure but lacking the carboxamide and bis(2-hydroxyethyl) substitutions.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro- is unique due to its specific substitutions, which enhance its chemical reactivity and broaden its range of applications. The presence of the bis(2-hydroxyethyl) group increases its solubility and potential for biological interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
65240-94-0 |
|---|---|
Formule moléculaire |
C17H17ClN2O3S |
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
2-chloro-N,N-bis(2-hydroxyethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H17ClN2O3S/c18-12-5-6-16-14(11-12)20(13-3-1-2-4-15(13)24-16)17(23)19(7-9-21)8-10-22/h1-6,11,21-22H,7-10H2 |
Clé InChI |
WOFGZPMVQMGMBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


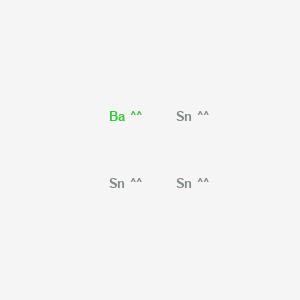
![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)
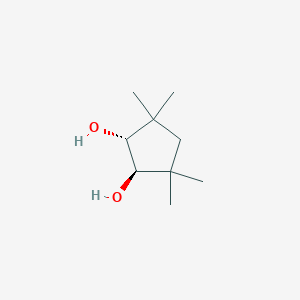
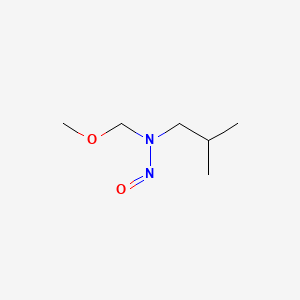

![N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14474290.png)
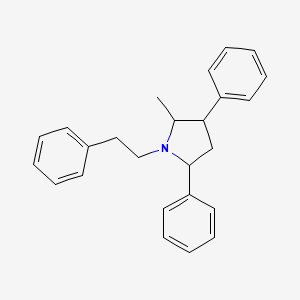
![Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt](/img/structure/B14474297.png)
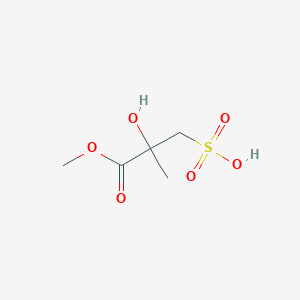
![(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B14474324.png)
![Cyclopropyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14474333.png)
